molecular formula C20H12ClNO5 B2634781 (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 946342-86-5

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B2634781
CAS RN: 946342-86-5
M. Wt: 381.77
InChI Key: RRIHBCBFVFKXAZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an isoxazole ring, a chlorophenyl group, a chromene group with a carboxylate ester. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of these functional groups could potentially make this compound interesting for pharmaceutical applications.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : A study highlighted the synthesis of coumarin derivatives, including compounds structurally related to the specified chemical, demonstrating moderate to significant antibacterial and antifungal activities. These synthesized compounds were tested against various bacterial strains such as Escherichia coli, Bacillus cirroflagellosus, and Salmonella typhi, as well as fungal strains like Aspergillus niger, Rhizoctonia bataticola, and Penicillium, showcasing their potential as antimicrobial agents (Jadhav, Shastri, & Gaikwad, 2009).

  • Anticancer Activity : The synthesis of bis-chromenone derivatives was explored for their in vitro anti-proliferative activity against various human cancer cell lines. Specific derivatives demonstrated micromolar levels of anticancer activity, suggesting that the bis-chromenone scaffold, closely related to the chemical , could serve as a basis for designing new anticancer agents (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

  • Antioxidant Properties : Novel derivatives synthesized from the core chemical structure showed promising antioxidant activities. This indicates the potential utility of these compounds in creating antioxidant agents, which could have further implications in preventing oxidative stress-related diseases (Battula, Narsimha, Nagavelli, & Rao, 2017).

  • Heterocyclic Compound Synthesis : Research into the synthesis of new heterocyclic compounds using the base chemical has yielded a variety of compounds with potential biological activities. These compounds, synthesized through reactions like 1,3-dipolar cycloaddition, demonstrate the versatility of the core structure in generating pharmacologically relevant molecules (Xie, Liu, Hui, Liu, & Sun, 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some isoxazole derivatives can be toxic .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Isoxazoles are a significant class of compounds in drug discovery, so this compound could potentially have interesting biological activities .

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHBCBFVFKXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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